molecular formula C19H25N3 B12493597 N'-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine

N'-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine

Cat. No.: B12493597
M. Wt: 295.4 g/mol
InChI Key: QIWYDMLVRGNPCM-UHFFFAOYSA-N
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Description

[2-(dimethylamino)ethyl][(9-ethylcarbazol-3-yl)methyl]amine: is an organic compound that features a combination of a dimethylaminoethyl group and an ethylcarbazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(dimethylamino)ethyl][(9-ethylcarbazol-3-yl)methyl]amine typically involves the reaction of 9-ethylcarbazole with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of [2-(dimethylamino)ethyl][(9-ethylcarbazol-3-yl)methyl]amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(dimethylamino)ethyl][(9-ethylcarbazol-3-yl)methyl]amine is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: In the industrial sector, [2-(dimethylamino)ethyl][(9-ethylcarbazol-3-yl)methyl]amine is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(dimethylamino)ethyl][(9-ethylcarbazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    [2-(dimethylamino)ethyl]amine: A simpler compound with similar functional groups but lacking the carbazole moiety.

    [9-ethylcarbazol-3-yl]amine: Another related compound that contains the carbazole moiety but lacks the dimethylaminoethyl group.

Uniqueness: The uniqueness of [2-(dimethylamino)ethyl][(9-ethylcarbazol-3-yl)methyl]amine lies in its combination of the dimethylaminoethyl group and the ethylcarbazolylmethyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C19H25N3/c1-4-22-18-8-6-5-7-16(18)17-13-15(9-10-19(17)22)14-20-11-12-21(2)3/h5-10,13,20H,4,11-12,14H2,1-3H3

InChI Key

QIWYDMLVRGNPCM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCN(C)C)C3=CC=CC=C31

Origin of Product

United States

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